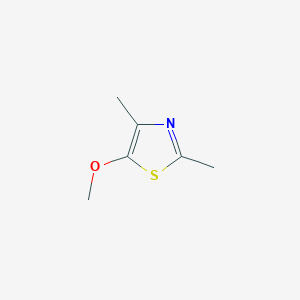
5-Methoxy-2,4-dimethyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2,4-dimethyl-1,3-thiazole (MDMT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. MDMT is a sulfur-containing compound that belongs to the thiazole family. It has a molecular formula of C6H9NOS and a molecular weight of 155.21 g/mol.
Mecanismo De Acción
The exact mechanism of action of 5-Methoxy-2,4-dimethyl-1,3-thiazole is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms through the disruption of their cellular processes. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to possess antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. This compound has also been shown to have a protective effect on the liver and to enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methoxy-2,4-dimethyl-1,3-thiazole has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, this compound has limitations in terms of its solubility and bioavailability, which may affect its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-Methoxy-2,4-dimethyl-1,3-thiazole. One area of interest is the development of novel compounds based on the structure of this compound for use in medicinal chemistry. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases and cancer. Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential as a tool for studying cellular processes.
Métodos De Síntesis
5-Methoxy-2,4-dimethyl-1,3-thiazole can be synthesized through various methods, including the reaction of 2-methyl-4-methoxythiazole with methyl iodide or the reaction of 2-methyl-4-methoxythiazole with dimethyl sulfate. Another method involves the reaction of 2-methyl-4-methoxythiazole with methyl triflate in the presence of a base.
Aplicaciones Científicas De Investigación
5-Methoxy-2,4-dimethyl-1,3-thiazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antimicrobial, antifungal, and antiviral activities. This compound has also been investigated for its potential use as a building block in the synthesis of novel compounds with biological activity.
Propiedades
Número CAS |
146604-84-4 |
|---|---|
Fórmula molecular |
C6H9NOS |
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
5-methoxy-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NOS/c1-4-6(8-3)9-5(2)7-4/h1-3H3 |
Clave InChI |
JGNUNWXQPBDFMP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C)OC |
SMILES canónico |
CC1=C(SC(=N1)C)OC |
Sinónimos |
Thiazole, 5-methoxy-2,4-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



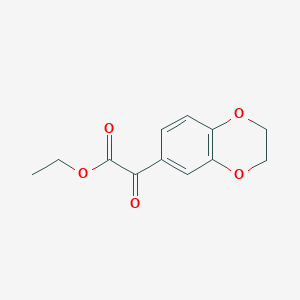
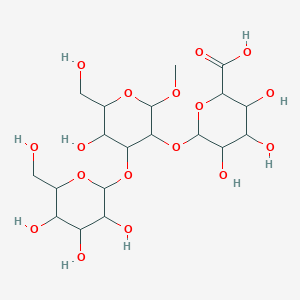
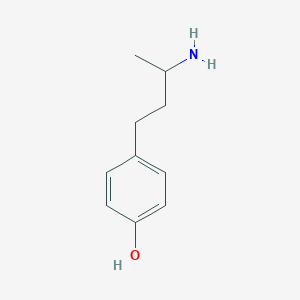
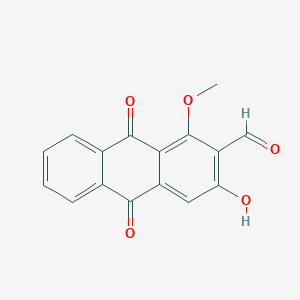
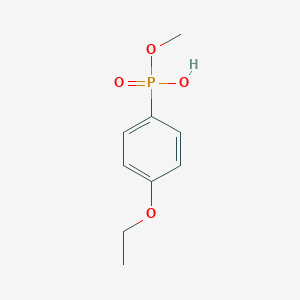


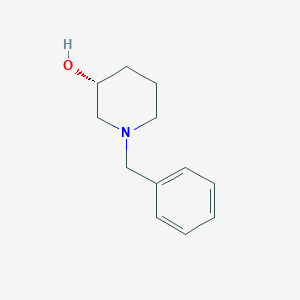
![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)
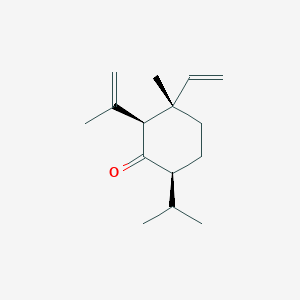
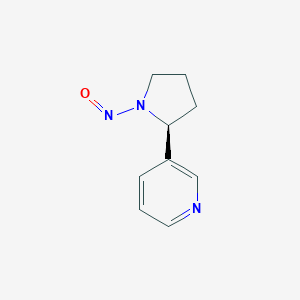
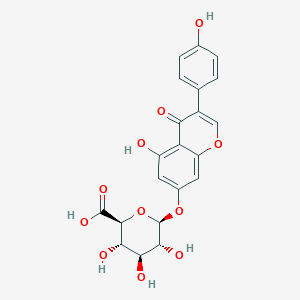
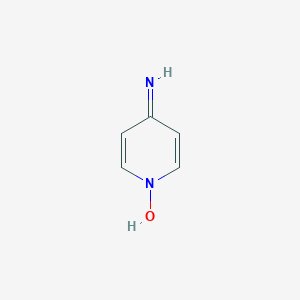
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)